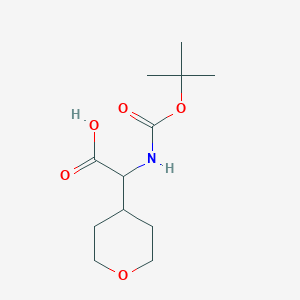
Ethyl 3-(3,5-difluorophenyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(3,5-difluorophenyl)propanoate is an important organic compound that has various applications in the field of scientific research. This compound is commonly used as a starting material for the synthesis of other organic compounds due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3,5-difluorophenyl)propanoate is not well understood. However, it is believed that this compound may inhibit the activity of certain enzymes or proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Ethyl 3-(3,5-difluorophenyl)propanoate has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to exhibit anti-inflammatory, anti-cancer, and antibacterial properties. This compound has also been shown to have an effect on the central nervous system, although the exact mechanism of action is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 3-(3,5-difluorophenyl)propanoate in laboratory experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive reagents, making it a cost-effective starting material for the synthesis of other organic compounds. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of Ethyl 3-(3,5-difluorophenyl)propanoate. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, the development of new synthetic methods for Ethyl 3-(3,5-difluorophenyl)propanoate may lead to the discovery of new compounds with interesting and useful properties.
Applications De Recherche Scientifique
Ethyl 3-(3,5-difluorophenyl)propanoate has various applications in the field of scientific research. It is commonly used as a starting material for the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and materials science. This compound has been used in the synthesis of anti-inflammatory drugs, anti-cancer drugs, and antibiotics.
Propriétés
IUPAC Name |
ethyl 3-(3,5-difluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPFVVQBZAJMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570048 | |
| Record name | Ethyl 3-(3,5-difluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163978-51-6 | |
| Record name | Ethyl 3,5-difluorobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163978-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(3,5-difluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)




![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)

![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)

![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)